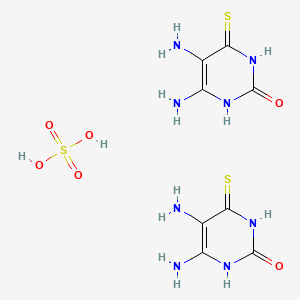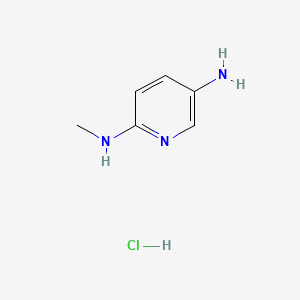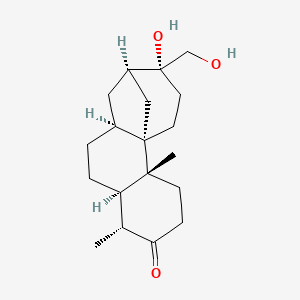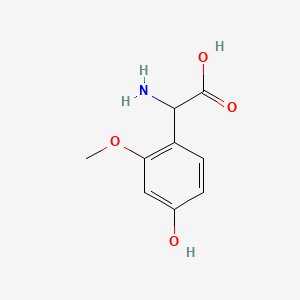
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) is a chemical compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It is also known by its synonym, 5H-Cyclopenta[c]pyridine, 6,7-dihydro-4,6-dimethyl . This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclopentadiene with a nitrile compound in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
相似化合物的比较
Similar Compounds
5H-2-Pyrindine,6,7-dihydro-: This compound shares a similar structure but lacks the dimethyl substitutions.
Cyclopenta[c]pyridine: Another related compound with a similar core structure but different substituents.
Uniqueness
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
113511-33-4 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.221 |
IUPAC 名称 |
4,6-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H13N/c1-7-3-9-6-11-5-8(2)10(9)4-7/h5-7H,3-4H2,1-2H3 |
InChI 键 |
YRPUMBYOZOUHHR-UHFFFAOYSA-N |
SMILES |
CC1CC2=CN=CC(=C2C1)C |
同义词 |
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)
![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)
![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)




![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)

